

# Defactinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

Get Quote

## Defactinib Pharmacokinetic Parameters

The table below summarizes the key ADME characteristics of **defactinib**, synthesized from recent clinical studies and drug monographs [1] [2] [3].

| Parameter | Value & Description |
|-----------|---------------------|
|-----------|---------------------|

| **Absorption** | - **Time to C<sub>max</sub> (T<sub>max</sub>)**: ~4 hours (fed condition) [1].

- **Food Effect**: High-fat meal increases AUC by 2.7-fold and C<sub>max</sub> by 1.9-fold [1]. | | **Distribution** | - **Volume of Distribution (V<sub>d</sub>)**: 1560 L (steady-state) [1].
- **Protein Binding**: 90% bound to human plasma proteins [1]. | | **Metabolism** | - **Primary Enzymes**: CYP3A4 and CYP2C9 [1].
- **Key Metabolites**: N-desmethyl sulfonamide (M2, inactive) and N-desmethyl amide (M4, equipotent to parent drug). M2 AUC is 92% of **defactinib** exposure [1]. | | **Excretion** | - **Feces**: 87% of dose (52% as unchanged drug) [1].
- **Urine**: 7.6% of dose (0.8% as unchanged drug) [1]. | | **Half-life & Clearance** | - **Half-life (T<sub>1/2</sub>)**: ~9 hours (estimated elimination half-life) [1].
- **Clearance (CL)**: Apparent oral clearance is 69 L/h [1]. |

## Experimental Protocols from Key Studies

For researchers designing related studies, here are the methodologies from pivotal **defactinib** clinical trials.

## Phase 1 FRAME Trial (Avutometinib Combination)

This first-in-human trial established the recommended Phase 2 dose and schedule for **defactinib** in combination with avutometinib [3].

- **Dosing Schedule:** The recommended phase 2 dose (RP2D) for a 28-day cycle is **defactinib 200 mg twice daily** (7 days a week) alongside avutometinib 3.2 mg once daily (twice weekly). Both drugs are administered orally on a "3 weeks on, 1 week off" basis [3].
- **PK/PD Sampling:** Blood samples for pharmacokinetics were collected in Cycle 1 for 48 hours on days when patients received avutometinib. Key parameters like AUC and C<sub>max</sub> were calculated [3].
- **Efficacy Assessment:** Tumor response was assessed according to the **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1** [3].

## First-in-Asian Phase 1 Study (Monotherapy)

This study evaluated the safety and pharmacokinetics of **defactinib** as a monotherapy in Japanese patients [2].

- **Study Design:** Open-label, dose-escalation study using a standard "3 + 3" design. Doses tested were 200 mg, 400 mg, and 600 mg, administered orally twice daily in 21-day cycles [2].
- **PK Blood Sampling:** On Days 1 and 15 of Cycle 1, blood was collected pre-dose and at multiple time points post-dose (15 min to 24 hours) [2].
- **Bioanalytical Method:** Plasma concentrations were measured using a validated method. **Phoenix WinNonlin (v6.3)** was used for non-compartmental analysis to estimate PK parameters (C<sub>max</sub>, T<sub>max</sub>, AUC, T<sub>1/2</sub>) [2].

## Mechanism of Action and Signaling Pathway

**Defactinib**'s therapeutic action stems from its ability to inhibit Focal Adhesion Kinase (FAK), overcoming a key resistance mechanism to MAPK pathway inhibitors. The following diagram illustrates this mechanism in the context of its combination therapy with avutometinib.



Click to download full resolution via product page

**Defactinib** inhibits FAK to block resistance and tumor survival pathways. [1] [3]

## Key Insights for Researchers

- **Combination is Key:** **Defactinib** is approved and clinically developed specifically in combination with the RAF/MEK inhibitor avutometinib. Its primary role is to overcome FAK-mediated resistance that emerges with MAPK pathway inhibition [1] [3].

- **Dosing and Food:** The significant positive food effect means that **defactinib** should be administered with food in clinical and preclinical settings to ensure consistent and adequate exposure [1].
- **Metabolite Consideration:** The major circulating metabolite M2 is inactive, but the M4 metabolite is equipotent. This should be considered in bioanalytical method development and overall pharmacodynamic assessment [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Defactinib: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
2. A first-in-Asian phase 1 study to evaluate safety ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Defactinib with avutemetinib in patients with solid tumors [[nature.com](https://www.nature.com)]

To cite this document: Smolecule. [Defactinib pharmacokinetics absorption distribution metabolism excretion]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001669#defactinib-pharmacokinetics-absorption-distribution-metabolism-excretion>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)